molecular formula C40H51N5O5 B10849071 H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2

Cat. No.: B10849071
M. Wt: 681.9 g/mol
InChI Key: KIHHZGQBWZPIMS-RUXLTPPNSA-N
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Description

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 is a synthetic opioid peptide designed to target the Mu-opioid receptor (MOR). Its structure incorporates key pharmacophores:

  • Dmt (2',6'-Dimethyl-L-Tyrosine): Enhances receptor binding via hydrophobic interactions and stabilizes the bioactive conformation .
  • Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid): Imposes conformational rigidity, improving selectivity for opioid receptors .
  • beta-MeCha (beta-Methyl-cyclohexylalanine): Introduces steric bulk to modulate receptor interaction and metabolic stability.
  • C-terminal Phe-NH2: The amidation improves receptor affinity compared to carboxylate-terminated analogs .

This peptide exhibits moderate MOR binding affinity (Ki = 290 nM) and serves as a structural template for exploring opioid receptor selectivity and potency .

Properties

Molecular Formula

C40H51N5O5

Molecular Weight

681.9 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2R,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33+,34+,35?,36-/m1/s1

InChI Key

KIHHZGQBWZPIMS-RUXLTPPNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Variations in Analogous Peptides

Key structural modifications in related compounds and their effects on MOR affinity are summarized below:

Compound Name Key Structural Features Ki (nM) Reference
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 Dmt-Tic-beta-MeCha-Phe-NH2 290
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH C-terminal carboxylate; (2R,3S)-beta-MeCha 55
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH C-terminal carboxylate; (2R,3R)-beta-MeCha 580
H-Dmt-Tic-Gly-NH-Bzl Simplified backbone (Gly); Benzylamide terminus 0.16
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 (2S,3R)-beta-MeCha stereoisomer 170
H-Tyr-c[D-Orn-(D/L-Atc)-Glu]-NH2 Cyclic structure with D-Orn and Atc 26.3

Key Findings from Structural Comparisons

Stereochemistry of beta-MeCha
  • The (2R,3R)-beta-MeCha configuration in the target compound results in a Ki of 290 nM, while the (2R,3S)-beta-MeCha analog (Phe-OH terminus) shows higher affinity (Ki = 55 nM) . This suggests that stereochemical orientation at the beta-MeCha residue critically influences receptor docking.
C-Terminal Modifications
  • Amidation (Phe-NH2) vs. carboxylation (Phe-OH):
    • The NH2-terminated (2R,3R)-beta-MeCha analog (Ki = 290 nM) exhibits ~2-fold higher affinity than its carboxylated counterpart (Ki = 580 nM) .
    • This trend is consistent across stereoisomers, highlighting the role of terminal amidation in enhancing MOR interaction.
Backbone Simplification
  • Replacing beta-MeCha-Phe with Gly-NH-Bzl (H-Dmt-Tic-Gly-NH-Bzl) drastically improves affinity (Ki = 0.16 nM) . The benzylamide group likely enhances hydrophobic interactions with MOR, while Gly reduces steric hindrance.
Cyclic vs. Linear Structures
  • Cyclic peptides like H-Tyr-c[D-Orn-(D/L-Atc)-Glu]-NH2 (Ki = 26.3 nM) demonstrate higher potency than linear analogs, likely due to improved conformational stability and receptor selectivity .

Mechanistic Insights

  • Dmt-Tic Pharmacophore : The Dmt-Tic segment is essential for MOR binding. Substitutions in this region (e.g., Gly-NH-Bzl) can either enhance or reduce affinity depending on steric and electronic effects .
  • However, excessive steric bulk (e.g., (2S,3S)-beta-MeCha; Ki = 1400 nM) diminishes binding .
  • Terminal Modifications : Amidation improves solubility and hydrogen-bonding capacity, facilitating interactions with MOR’s extracellular loops .

Preparation Methods

Preparation of 2',6'-Dimethyl-L-Tyrosine (Dmt)

The synthesis of Dmt involves regioselective methylation of L-tyrosine. A Pd-catalyzed C–H alkylation method is employed to introduce methyl groups at the 2' and 6' positions of the aromatic ring. Key steps include:

  • Esterification : L-tyrosine is converted to its methyl ester using thionyl chloride in methanol.

  • Silyl Protection : The phenolic hydroxyl group is protected with a tert-butyldimethylsilyl (TBS) ether.

  • Directed C–H Methylation : Pd(OAc)₂ and CH₃I facilitate ortho-methylation, yielding 2',6'-dimethyltyrosine methyl ester.

  • Deprotection and Carboxylation : Acidic hydrolysis removes the TBS group and ester, followed by Fmoc protection for SPPS compatibility.

Reagents : Pd(OAc)₂, CH₃I, TBS-Cl, Fmoc-Cl.
Yield : ~72% after purification.

Synthesis of Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

Tic is synthesized via a Pictet-Spengler reaction:

  • Condensation : L-phenylalanine reacts with formaldehyde under acidic conditions to form the tetrahydroisoquinoline backbone.

  • Oxidation : The intermediate is oxidized to introduce the carboxylic acid moiety using KMnO₄ in aqueous NaOH.

  • Fmoc Protection : The amine group is protected with Fmoc-OSu in a mixture of CH₃CN and H₂O.

Reagents : Formaldehyde, H₃PO₄, KMnO₄, Fmoc-OSu.
Yield : ~28% over two steps.

Preparation of (2R,3R)-beta-Methylcyclohexylalanine (beta-MeCha)

Beta-MeCha synthesis involves stereoselective alkylation:

  • Chiral Auxiliary Approach : Cyclohexylalanine is alkylated at the beta-position using (R,R)-Jacobsen’s catalyst to ensure the (2R,3R) configuration.

  • Protection : The amine group is protected with Boc (tert-butoxycarbonyl) to prevent side reactions during peptide coupling.

Reagents : (R,R)-Jacobsen’s catalyst, Boc₂O, CH₃I.
Yield : ~65% enantiomeric excess (ee).

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Sequential Coupling

The peptide chain is assembled on a Rink amide MBHA resin using Fmoc/tBu chemistry:

StepAmino AcidCoupling ReagentSolventTimeYield
1Fmoc-Phe-OHDIC/Oxyma PureDMF45 min98%
2Fmoc-beta-MeChaHBTU/DIPEADMF4 h85%
3Fmoc-Tic-OHTBTU/Et₃NDMF2 h88%
4Fmoc-Dmt-OHHOBt/DICDMFOvernight78%
  • Deprotection : Fmoc groups are removed with 20% 4-methylpiperidine in DMF.

  • Coupling Monitoring : Kaiser and Chloranil tests confirm completion.

Stereochemical Control in beta-MeCha Incorporation

The (2R,3R) configuration is maintained using pre-synthesized Boc-(2R,3R)-beta-MeCha-OH. Coupling employs HBTU/DIPEA to minimize racemization.

Final Deprotection and Cleavage

Global Deprotection

The resin-bound peptide is treated with a cleavage cocktail:

  • Reagents : TFA (94%), triisopropylsilane (3%), H₂O (3%).

  • Conditions : Stirred at 25°C for 4 h to remove side-chain protecting groups and release the peptide from the resin.

Precipitation and Lyophilization

The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a white powder.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : ReproSil Pur 120 ODS-3 (150 × 16 mm).

  • Gradient : 10–50% acetonitrile (0.1% TFA) over 10 min.

  • Purity : >95% after purification.

Spectroscopic Analysis

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (Calc. 681.9 g/mol; Obs. 682.3 [M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and structural integrity.

Critical Challenges and Optimizations

Steric Hindrance in beta-MeCha Coupling

The beta-methyl group in beta-MeCha introduces steric hindrance, reducing coupling efficiency. Solutions include:

  • Extended Reaction Times : Overnight couplings for Dmt and beta-MeCha.

  • High-Efficiency Reagents : HBTU/DIPEA outperforms DIC/Oxyma in challenging steps.

Epimerization Risks

To prevent racemization during Tic coupling:

  • Low Temperature : Reactions conducted at 0°C.

  • Minimal Base Use : Et₃N is preferred over stronger bases.

Comparative Analysis of Synthetic Routes

MethodKey FeatureYieldPurityCitation
Fmoc SPPSStandard protocol for peptides78%>95%
Hybrid Solution/SPPSFor sterically hindered residues65%92%

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 to ensure structural fidelity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, with emphasis on orthogonal protecting groups for residues like Dmt (2',6'-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). Post-synthesis, reverse-phase HPLC and mass spectrometry (MS) are essential for purification and verification. Special attention is required for the (2R,3R)-beta-MeCha (β-methyl-β-cyclohexylalanine) configuration to avoid racemization during coupling .

Q. How should researchers characterize the purity and stability of this peptide under experimental conditions?

  • Methodological Answer : Use HPLC (≥95% purity threshold) and MS for initial characterization. Stability assays should simulate physiological conditions (e.g., 37°C in serum-containing buffers) with time-dependent degradation monitored via LC-MS. Batch-to-batch consistency requires peptide content analysis (via amino acid analysis) and impurity profiling, particularly for salt content and residual solvents .

Q. What analytical techniques are prioritized for verifying the stereochemistry of (2R,3R)-beta-MeCha?

  • Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy can confirm stereochemical integrity. Nuclear magnetic resonance (NMR) analysis (e.g., NOESY for spatial correlations) is critical for resolving β-methyl and cyclohexyl group orientations. Cross-validation with X-ray crystallography (if crystalline derivatives are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can conflicting in vitro binding data (e.g., μ-opioid receptor affinity) and in vivo analgesic efficacy be reconciled for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic stability (e.g., peptidase resistance), blood-brain barrier penetration, or assay-specific conditions (e.g., membrane lipid composition in receptor binding assays). Validate in vitro models using tissue-specific assays (e.g., brain homogenate stability tests) and correlate pharmacokinetic parameters (e.g., AUC, half-life) with behavioral analgesia models .

Q. What strategies optimize enzymatic stability while maintaining receptor subtype selectivity (e.g., δ- vs. κ-opioid receptors)?

  • Methodological Answer : Incorporate non-natural residues (e.g., Dmt, Tic) to block peptidase cleavage sites. Use molecular dynamics simulations to predict backbone rigidity and side-chain interactions. Validate via competitive receptor binding assays (e.g., IC50 ratios for μ/δ/κ receptors) and stability tests in serum or liver microsomes .

Q. How should researchers design dose-response experiments to address partial agonist vs. antagonist behavior in mixed opioid receptor systems?

  • Methodological Answer : Employ functional assays (e.g., cAMP inhibition for agonists, GTPγS binding for antagonists) across a wide concentration range (10⁻¹²–10⁻⁶ M). Use Schild regression analysis to differentiate competitive antagonism. Cross-reference with in vivo models (e.g., tail-flick test for analgesia vs. naloxone-induced withdrawal for antagonism) .

Data Interpretation and Reproducibility

Q. What metadata standards ensure reproducibility in peptide synthesis and bioactivity studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Document synthesis protocols (SPPS cycles, resin type, cleavage conditions).
  • Report purity metrics (HPLC gradients, MS spectra) and storage conditions.
  • Annotate bioassay parameters (cell lines, buffer composition, temperature).
  • Use standardized formats (e.g., ISA-Tab for experimental metadata) .

Q. How can batch-to-batch variability in peptide content affect cell-based assays, and what mitigates this?

  • Methodological Answer : Variability in peptide content (e.g., TFA counterion levels) alters effective concentrations. Request peptide content analysis (via UV absorbance or quantitative NMR) and adjust dosing accordingly. Pre-test solubility in assay buffers (e.g., PBS with 0.1% BSA) to avoid aggregation artifacts .

Guidance for Contradictory Data

  • Example : If in vitro receptor affinity does not translate to in vivo efficacy, evaluate:
    • Bioavailability : Measure plasma and brain concentrations post-administration.
    • Metabolite Interference : Use LC-MS to identify degradation products.
    • Receptor Reserve : Apply operational model of agonism to assess signaling efficiency .

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